7-Amino-4-fluoroindole dihydrochloride
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Overview
Description
7-Amino-4-fluoroindole dihydrochloride is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of both amino and fluoro substituents on the indole ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-fluoroindole dihydrochloride typically involves the introduction of the amino and fluoro groups onto the indole ring. One common method is the halogenation of indole followed by amination. For example, 4-fluoroindole can be synthesized by the fluorination of indole using a fluorinating agent such as Selectfluor. The amino group can then be introduced through a nucleophilic substitution reaction using an appropriate amine source under acidic conditions to yield 7-Amino-4-fluoroindole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-fluoroindole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro- or nitroso-substituted indoles, while nucleophilic substitution of the fluoro group can produce a variety of substituted indoles with different functional groups .
Scientific Research Applications
7-Amino-4-fluoroindole dihydrochloride has diverse applications in scientific research due to its unique chemical properties:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 7-Amino-4-fluoroindole dihydrochloride involves its interaction with specific molecular targets in biological systems. The amino and fluoro substituents on the indole ring can enhance its binding affinity to various receptors and enzymes. For example, it may inhibit bacterial biofilm formation by interfering with quorum sensing pathways in bacteria such as Pseudomonas aeruginosa . The compound’s ability to modulate these pathways makes it a potential candidate for developing new antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroindole: Lacks the amino group, making it less reactive in certain chemical reactions.
7-Chloroindole: Similar structure but with a chlorine substituent instead of fluorine, which can affect its reactivity and biological activity.
5-Iodoindole: Contains an iodine substituent, which can significantly alter its chemical and biological properties
Uniqueness
7-Amino-4-fluoroindole dihydrochloride is unique due to the presence of both amino and fluoro groups on the indole ring. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
4-fluoro-1H-indol-7-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2.2ClH/c9-6-1-2-7(10)8-5(6)3-4-11-8;;/h1-4,11H,10H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRHEDNITRJUEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1N)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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